6-Methoxy-1-methylquinolin-1-ium iodide

Description

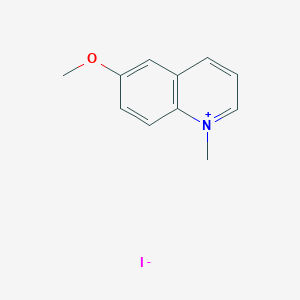

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxy-1-methylquinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO.HI/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXUTNXIYGSZHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944565 | |

| Record name | 6-Methoxy-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21979-59-9 | |

| Record name | 6-Methoxy-1-methylquinolinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-methylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies in Quinolinium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 6-Methoxy-1-methylquinolin-1-ium iodide. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR Spectroscopic Analysis and Proton Environment Mapping

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of each hydrogen atom in the molecule. The quaternization of the nitrogen atom in the quinoline (B57606) ring causes a significant downfield shift (deshielding) for the heterocyclic protons compared to its precursor, 6-methoxyquinoline (B18371). The protons on the pyridinium (B92312) ring (positions 2, 3, and 4) are typically the most deshielded due to the positive charge on the adjacent nitrogen atom.

The expected signals for this compound would include:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.5-9.5 ppm). The specific protons (H-2, H-3, H-4, H-5, H-7, H-8) would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) based on their neighboring protons.

N-Methyl Protons (N-CH₃): A singlet peak, typically shifted downfield (around δ 4.5 ppm) due to the electron-withdrawing effect of the positively charged nitrogen atom.

Methoxy (B1213986) Protons (O-CH₃): A singlet peak appearing at a characteristic chemical shift for methoxy groups on an aromatic ring (around δ 4.0 ppm).

A representative, though not experimentally verified for this specific molecule, data table based on known chemical shift principles is presented below. libretexts.org

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| H-2 | ~9.3 | Doublet (d) |

| H-4 | ~9.1 | Doublet (d) |

| H-8 | ~8.4 | Doublet (d) |

| H-5 | ~8.2 | Doublet (d) |

| H-3 | ~8.0 | Triplet (t) |

| H-7 | ~7.8 | Doublet of Doublets (dd) |

| N-CH₃ | ~4.5 | Singlet (s) |

| O-CH₃ | ~4.0 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, eleven distinct signals are expected, corresponding to the ten carbons of the quinolinium ring system and the two methyl carbons.

The expected chemical shifts are:

Quaternary Carbons: Signals for C-6, C-8a, and C-4a would be present. The carbon bearing the methoxy group (C-6) would appear significantly downfield.

Aromatic CH Carbons: Signals corresponding to the six CH groups of the quinolinium ring.

Methyl Carbons: Two distinct signals for the N-methyl and O-methyl carbons, with the N-methyl carbon appearing in the range of 45-55 ppm and the O-methyl carbon around 55-60 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-6 | ~160 |

| C-2 | ~148 |

| C-4 | ~146 |

| C-8a | ~138 |

| C-8 | ~135 |

| C-5 | ~130 |

| C-4a | ~128 |

| C-3 | ~125 |

| C-7 | ~120 |

| C-10 (O-CH₃) | ~57 |

| C-9 (N-CH₃) | ~48 |

Application of Advanced NMR Experiments (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.orglibretexts.org A DEPT experiment on this compound would provide valuable structural confirmation:

DEPT-90: This experiment would only show signals for the six CH carbons of the quinolinium ring.

DEPT-135: This spectrum would display positive signals for the six CH carbons and the two CH₃ (N-methyl and O-methyl) carbons. Since there are no CH₂ groups in the molecule, no negative signals would be observed.

Comparison: By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, the quaternary carbons (which are absent in DEPT spectra) can be unambiguously identified. libretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, MS is used to confirm the mass of the cation and to analyze its fragmentation pathways, which provides further structural evidence. The molecular weight of the 6-Methoxy-1-methylquinolin-1-ium cation (C₁₁H₁₂NO⁺) is 174.22 g/mol . nih.gov

Analysis of the fragmentation patterns can help elucidate the structure of the parent ion. Plausible fragmentation pathways for the 6-Methoxy-1-methylquinolin-1-ium cation would involve the loss of stable neutral molecules or radicals:

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would result in a fragment ion corresponding to 6-methoxyquinoline.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the expulsion of formaldehyde from the methoxy group.

| Parent/Fragment Ion | Formula | Mass (m/z) | Plausible Neutral Loss |

| Parent Cation | [C₁₁H₁₂NO]⁺ | 174 | - |

| Fragment 1 | [C₁₀H₉NO]⁺• | 159 | •CH₃ |

| Fragment 2 | [C₁₀H₈N]⁺ | 144 | •CH₃, •OCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental composition. The exact mass of the 6-Methoxy-1-methylquinolin-1-ium cation can be calculated from the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).

The theoretical exact mass for the cation [C₁₁H₁₂NO]⁺ is 174.0919 Da. nih.gov An experimental HRMS measurement confirming this value provides unambiguous evidence for the molecular formula of the cation, distinguishing it from other ions with the same nominal mass.

Coupling with Liquid Chromatography (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture via LC before they are detected by MS. This is particularly useful for analyzing the purity of this compound or for identifying it within a complex matrix. nih.gov

For the analysis of quinolinium salts, reversed-phase HPLC is commonly employed, often using a C18 column. researchgate.net The mobile phase typically consists of an acidified water/acetonitrile (B52724) gradient. Since the analyte is a permanent cation, Electrospray Ionization (ESI) in positive ion mode is the ideal interface for detection by the mass spectrometer. The MS can be set to scan for a full mass range or to selectively monitor for the specific m/z of the parent cation (m/z 174.1), a technique known as Selected Ion Monitoring (SIM), which enhances sensitivity and selectivity. chromatographyonline.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The primary functional groups within this compound are the aromatic quinolinium ring, the methoxy group (-OCH₃), and the methyl group (-CH₃) attached to the quaternary nitrogen. The iodide ion is IR inactive as it is a single atom and has no covalent bonds.

Expected Characteristic IR Absorption Bands:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinolinium ring are anticipated to appear in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N Stretching: The in-ring stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds of the quinolinium core typically produce a series of sharp bands in the 1600-1400 cm⁻¹ region. astrochem.orgvscht.cz

Aliphatic C-H Stretching: The methyl groups (both N-CH₃ and O-CH₃) will exhibit symmetric and asymmetric C-H stretching vibrations in the range of 3000–2850 cm⁻¹. libretexts.org

C-O Stretching: The stretching vibration of the C-O bond in the methoxy group is expected to produce a strong absorption band in the 1320-1210 cm⁻¹ range. libretexts.org

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to bands in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern on the aromatic ring. astrochem.org Methyl group C-H bending (scissoring) vibrations are typically observed around 1470-1450 cm⁻¹. libretexts.org

The analysis of these characteristic bands in an experimental IR spectrum would allow for the confirmation of the presence of the key functional groups within the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. mt.com This technique is crucial for characterizing the photophysical properties of quinolinium compounds.

Analysis of Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of quinolinium derivatives are characterized by distinct bands that correspond to π-π* electronic transitions within the aromatic system. For the closely related compound, 6-Methoxy-N-ethylquinolinium iodide (MEQ), the spectral properties have been reported. aatbio.comaatbio.com Given the minor structural difference (ethyl vs. methyl group on the nitrogen), the photophysical properties of this compound are expected to be very similar.

The absorption spectrum is typically measured by a spectrophotometer, which passes light of a specific wavelength through a sample and measures the amount of light absorbed. mt.com The emission (fluorescence) spectrum is obtained by exciting the sample at a specific wavelength and measuring the intensity of the emitted light at various wavelengths.

For 6-Methoxy-N-ethylquinolinium iodide, the following spectral data has been reported:

| Parameter | Wavelength (nm) | Solvent |

| Excitation Maximum (λ_ex) | 318 | DMSO |

| Emission Maximum (λ_em) | 447 | DMSO |

Data sourced from AAT Bioquest aatbio.comaatbio.com

These values indicate that the compound absorbs light in the ultraviolet region and emits fluorescence in the blue region of the visible spectrum. The large Stokes shift (the difference between the excitation and emission maxima) is a characteristic feature of many fluorescent molecules. The fluorescence of these compounds is known to be quenched by halide ions, a property that has been exploited for their use as intracellular chloride indicators. thermofisher.com

Quantitative Determination of Singlet Oxygen Quantum Yields

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated by photosensitizers upon light excitation. The efficiency of a photosensitizer in producing singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which is the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. mdpi.comnist.gov

The determination of ΦΔ can be performed using direct or indirect methods. mdpi.com

Direct Method: This involves the time-resolved detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. mdpi.com This is considered the most accurate method due to its specificity.

Indirect Methods: These methods rely on chemical trapping of singlet oxygen with a specific acceptor molecule. springernature.com The consumption of the acceptor or the formation of a product is then monitored, often by UV-Vis spectroscopy or other analytical techniques. pdx.edu The quantum yield of the sample is typically determined relative to a standard photosensitizer with a known ΦΔ. pdx.edu

While no specific singlet oxygen quantum yield data for this compound was found in the searched literature, the general procedure for its determination would involve:

Preparing a solution of the quinolinium compound and a known photosensitizer standard in an appropriate solvent.

Adjusting the concentrations so that both solutions have the same absorbance at the excitation wavelength.

Irradiating both solutions with the same light source and intensity.

Monitoring the production of singlet oxygen, for example, by measuring the decay of a chemical trap using UV-Vis spectroscopy.

Calculating the ΦΔ of the quinolinium compound relative to the standard.

It is important to note that factors such as solvent and photosensitizer concentration can significantly influence the measured singlet oxygen quantum yield. mdpi.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for the purification of synthesized compounds and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. An HPLC method for the analysis of this compound would be crucial for assessing its purity. A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

For a charged species like a quinolinium iodide, reversed-phase HPLC with an ion-pairing reagent is a common approach. mdpi.com The development of an HPLC method would involve the optimization of several parameters:

Column: A C8 or C18 reversed-phase column is typically used for the separation of organic molecules.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The gradient or isocratic elution profile would need to be optimized.

Ion-Pairing Reagent: To improve the retention of the positively charged quinolinium cation on the nonpolar stationary phase, an ion-pairing reagent such as an alkyl sulfonate could be added to the mobile phase.

Detector: A UV-Vis detector set to one of the absorption maxima of the compound (e.g., ~318 nm) would be suitable for its detection.

The retention time of the compound under specific chromatographic conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the purification and qualitative analysis of organic compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC would likely be performed on silica (B1680970) gel plates. A suitable mobile phase (eluent), typically a mixture of a polar and a nonpolar solvent, would be developed to achieve good separation of the compound from any impurities or starting materials. The position of the compound on the developed TLC plate is visualized, often under UV light, and is characterized by its retention factor (R_f) value.

Column Chromatography: Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale. The stationary phase, typically silica gel or alumina, is packed into a glass column. The mixture is loaded onto the top of the column, and the eluent is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For the purification of this compound, a solvent system identified through TLC as providing good separation would be employed. Fractions would be collected as the eluent exits the column and analyzed (e.g., by TLC) to identify those containing the pure product.

X-ray Crystallography for Precision Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For quinolinium compounds, this method provides invaluable insights into their molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The precise arrangement of atoms in the crystal lattice dictates the pattern of diffracted X-rays, allowing for the construction of an electron density map and, subsequently, a detailed molecular model.

Should a single crystal of this compound be subjected to X-ray diffraction analysis, the resulting data would be presented in a crystallographic information file (CIF). This file would contain key parameters, as illustrated in the hypothetical data table below, which are essential for understanding the compound's solid-state structure.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | ? ų |

| Z (molecules per unit cell) | ? |

| Calculated Density | ? g/cm³ |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.

Electrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods are crucial for understanding the redox properties of quinolinium salts, including their potential as electron acceptors or donors. Cyclic voltammetry (CV) is a widely used technique to probe the electrochemical behavior of a compound in solution. In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the electrochemically generated species.

For a compound like this compound, CV can be used to determine the reduction potential of the 6-methoxy-1-methylquinolin-1-ium cation and the oxidation potential of the iodide anion. The electrochemical behavior of iodide is well-documented, typically showing an anodic peak corresponding to its oxidation to iodine. mdpi.com The quinolinium cation, being an electrophilic species, is expected to undergo reduction at the cathode. The potential at which these redox events occur is influenced by the solvent, the supporting electrolyte, and the electrode material. rsc.orgcore.ac.uk

Studies on the electrochemical properties of related quinone and quinoline compounds provide a basis for predicting the behavior of this compound. rsc.org The electron-withdrawing nature of the quaternized nitrogen atom in the quinolinium ring makes it susceptible to reduction. The presence of the methoxy group at the 6-position, being an electron-donating group, would likely influence the reduction potential compared to the unsubstituted 1-methylquinolinium (B1204318) iodide. nih.gov

A comprehensive electrochemical study of this compound would involve varying experimental parameters such as the scan rate to investigate the reversibility of the redox processes. The data obtained from such experiments would be crucial for applications where the compound's electron transfer properties are important.

Table 2: Expected Electrochemical Parameters from Cyclic Voltammetry of this compound

| Redox Process | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Half-wave Potential (E½) |

|---|---|---|---|

| Iodide Oxidation | To be determined | To be determined | To be determined |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.

Mechanistic Investigations and Reactivity Studies of 6 Methoxy 1 Methylquinolin 1 Ium Iodide and Derivatives

Elucidation of Reaction Pathways and Kinetic Profiles

The reaction pathways of 6-Methoxy-1-methylquinolin-1-ium iodide are governed by the electrophilic nature of the quinolinium ring and the presence of the methoxy (B1213986) substituent. The positively charged nitrogen atom withdraws electron density from the aromatic system, making it susceptible to nucleophilic attack.

One of the fundamental reactions involving related N-alkyl quaternary ammonium (B1175870) salts is their role as precursors in the synthesis of various organic molecules, such as photochromic spiropyrans and cyanine (B1664457) dyes. nih.gov The reaction dynamics of related systems, such as the bimolecular nucleophilic substitution (SN2) reaction between the methoxy anion (CH₃O⁻) and iodomethane (B122720) (CH₃I), provide insights into the formation and reactivity of the methyl group on the nitrogen. nih.govrsc.org Studies on such reactions reveal both direct stripping and rebound mechanisms, which can be influenced by collision energies. nih.govrsc.org

Kinetic studies on analogous heterocyclic systems, like methylthio-methylpurines reacting with methoxide (B1231860) ions, have demonstrated that the position of substituents significantly influences reactivity. researchgate.net For this compound, the methoxy group at the 6-position is expected to influence the electron distribution in the quinoline (B57606) ring, thereby affecting the rates and pathways of nucleophilic substitution reactions. Theoretical calculations on similar compounds, such as methoxyphenols, have been used to determine the energetics of addition reactions, indicating that such approaches could be valuable in mapping the reaction coordinates for nucleophilic attack on the quinolinium ring. rsc.org

The kinetic profile of reactions involving this compound would likely follow second-order kinetics for nucleophilic substitution, with the rate dependent on the concentration of both the quinolinium salt and the nucleophile. The activation energy for these reactions would be influenced by the stability of the transition state, which is in turn affected by the electronic properties of the methoxy group and the nature of the attacking nucleophile.

A hypothetical reaction pathway could involve the nucleophilic addition to the electron-deficient positions of the quinolinium ring, potentially leading to the formation of dihydroquinoline derivatives. The kinetics of such a reaction would be influenced by the nature of the solvent and the temperature, as observed in studies of related compounds. thieme-connect.com

Studies on Site-Selective C-H Activation and Subsequent Functionalization

The selective functionalization of C-H bonds is a powerful tool in organic synthesis. For this compound, the quinolinium ring presents several C-H bonds that could potentially be activated. Research on related N-alkylpyridinium salts has demonstrated the feasibility of site-selective C-H functionalization through electrooxidative methods. nih.govnih.gov

It is hypothesized that the C-H bonds on the methyl group attached to the nitrogen (N-methyl) and at various positions on the quinoline ring could be targets for activation. The methoxy group at the 6-position would likely direct functionalization to specific sites due to its electronic influence. For instance, photocatalysis with decatungstate anion has been shown to achieve site-selective C(sp³)–H functionalization by controlling polar and steric effects, a strategy that could potentially be applied to the N-methyl group of this compound. bohrium.com

Mechanistic studies on C-H activation mediated by main group molecules have shown that the process can proceed through the formation of an initial adduct, followed by isomerization and insertion reactions. nih.gov In the context of this compound, a catalyst could initially coordinate to the quinolinium ring, facilitating the cleavage of a specific C-H bond.

The following table outlines potential sites for C-H activation on the 6-Methoxy-1-methylquinolin-1-ium cation and the potential influence of the methoxy group.

| Position | Type of C-H Bond | Plausible Activating Method | Influence of 6-Methoxy Group |

| N-Methyl | sp³ | Photocatalysis, Radical Reactions | Minimal direct electronic effect, but may influence catalyst approach. |

| C2 | sp² | Organometallic Catalysis | Electron-withdrawing effect of nitrogen makes this position susceptible. Methoxy group has a minor influence. |

| C4 | sp² | Organometallic Catalysis | Similar to C2, activated by the positively charged nitrogen. Methoxy group has a minor influence. |

| C5, C7, C8 | sp² | Electrophilic Aromatic Substitution (if ring is sufficiently activated) | The methoxy group is an ortho-, para-director, potentially activating the C5 and C7 positions towards electrophilic attack if the overall ring system's deactivation can be overcome. |

Recent developments in the dearomative functionalization of activated quinolines have expanded the scope of electrophiles that can be used, suggesting that this compound could undergo similar transformations to yield complex polycyclic structures. nih.gov

Mechanistic Aspects of Electrochemical Transformations

The electrochemical properties of this compound are of interest for its potential use in electrosynthesis and as a redox-active material. The quinolinium cation is expected to be reducible. Studies on the electrochemical reduction of related trifluoroacetylpyridinium salts have shown that they undergo a single reduction process, leading to the formation of radicals. ucl.ac.uk

The reduction of this compound would likely involve the transfer of one or two electrons to the quinolinium ring. A one-electron reduction would generate a neutral radical intermediate, while a two-electron reduction could lead to an anionic species or a stable dihydroquinoline derivative after protonation. The specific mechanism would depend on the electrode material, the solvent, and the presence of proton donors.

The electrochemical mechanism can be investigated using techniques like cyclic voltammetry. The number of electrons transferred in a reduction step can be determined from the peak potential and current data. mdpi.com For instance, in the electrochemical reduction of Ni³⁺ in molten salts, the number of transferred electrons was determined to be approximately 2, indicating a two-step reduction process. mdpi.com A similar analysis could be applied to the reduction of this compound.

Upon reduction, it is possible for the resulting species to form a film on the electrode surface, a phenomenon observed with trifluoroacetylpyridinium salts. ucl.ac.uk The properties of such a film would depend on the substituents on the quinolinium ring.

Influence of Structural Modifications and Counterions on Reaction Profiles

The reactivity of this compound is significantly influenced by both the methoxy substituent on the quinoline ring and the iodide counterion.

Structural Modifications (Substituent Effects):

The electron-donating methoxy group at the 6-position influences the electron density distribution in the quinolinium ring. Studies on the effect of substituents on the equilibrium between N-substituted quinolinium ions and their pseudo-bases have shown that substituents in the 6- and 7-positions behave as if they are in a para-position, allowing for conjugative interaction. researchgate.net This suggests that the 6-methoxy group will influence the stability of the quinolinium cation and any charged intermediates or transition states formed during a reaction. In the case of quinone methides, electron-donating substituents have been shown to stabilize the reactive intermediate. nih.gov

Counterion Effects:

The iodide counterion can also play a crucial role in the reactivity. While often considered a "spectator ion," studies on the influence of counterions on halogen bonds have shown that they can be closely associated with the cation in solution. nih.govrsc.orgresearchgate.net The nature of the counterion can affect the solubility, stability, and even the reaction pathways of the salt. For instance, the counterion can influence the symmetry and strength of intermolecular interactions. nih.govrsc.orgresearchgate.net In the case of this compound, the iodide ion could participate in charge-transfer interactions or influence the aggregation state of the salt in solution, thereby modulating its reactivity.

The following table summarizes the expected influence of these structural features:

| Structural Feature | Influence on Reactivity |

| 6-Methoxy Group | Electron-donating group, can stabilize the positive charge on the quinolinium ring through resonance. This may slightly decrease the electrophilicity of the ring compared to an unsubstituted quinolinium salt. It can also direct the regioselectivity of certain reactions. |

| 1-Methyl Group | Provides a site for potential C-H activation and influences the steric accessibility of the nitrogen atom and adjacent positions on the ring. |

| Iodide Counterion | A relatively large and polarizable anion. It can form ion pairs with the quinolinium cation in solution, potentially influencing reaction kinetics. It can also act as a nucleophile in certain reactions. |

Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states are crucial for understanding reaction mechanisms. For reactions involving this compound, a combination of spectroscopic and computational methods would be necessary.

Mass spectrometry is a powerful tool for detecting and identifying low-abundance charged reactive intermediates. rsc.orgnih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and characterize cationic intermediates directly from a reaction mixture. Further structural information can be obtained through collision-induced dissociation (CID) and ion mobility separation. nih.gov

Spectroscopic methods like UV-Vis, NMR, and ESR can also be employed to characterize intermediates. For example, the formation of π-cation radical intermediates in the oxidation of porphyrin-iron(III) complexes has been confirmed using these techniques. mdpi.com In the case of this compound, a radical intermediate formed during an electrochemical reduction could potentially be detected by ESR spectroscopy.

Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways and calculate the geometries and energies of transition states. nih.gov Such calculations can provide insights into the structure of transient species that are difficult to observe experimentally. For instance, DFT has been used to study the transition state structures of cis-trans isomerization in quinoline derivatives. nih.gov

The characterization of a long-lived complex between the methoxy anion and methyl iodide has been achieved in gas-phase studies, highlighting the potential to study pre-reaction complexes and intermediates under controlled conditions. nih.govresearchgate.net

Computational and Theoretical Chemistry Approaches in Quinolinium Research

Application of Density Functional Theory (DFT) for Electronic Structure and Molecular Property Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. core.ac.ukscirp.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering valuable insights into the behavior of 6-Methoxy-1-methylquinolin-1-ium iodide.

DFT calculations typically begin with the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, various electronic properties can be determined. One of the key applications of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. plos.org

For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing quaternary nitrogen significantly influence the electron distribution across the quinolinium ring system. DFT calculations can quantify these effects. For instance, Mulliken and Natural Bond Orbital (NBO) population analyses can reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. scirp.org This information is vital for predicting how the molecule will interact with other chemical species.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps provide a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would likely show a high positive potential around the quaternary nitrogen and a negative potential near the methoxy group's oxygen atom, providing a clear picture of its reactive sites.

Table 1: Representative DFT-Calculated Electronic Properties for a Quinolinium Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 15.2 D | Measures the polarity of the molecule |

Note: The values presented in this table are illustrative for a generic quinolinium derivative and are not specific experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior and interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound would behave in a biological or chemical environment, such as in a solvent or near a target protein.

Furthermore, MD simulations are instrumental in understanding the intermolecular interactions between this compound and its surroundings. For example, in an aqueous solution, simulations can show the formation and dynamics of the hydration shell around the cation and the iodide anion. This provides insights into the compound's solubility and how it is stabilized by the solvent. The interactions between the positively charged quinolinium cation and the negatively charged iodide anion can also be investigated, revealing information about ion pairing in different environments. researchgate.net

In the context of drug design, MD simulations can be used to model the interaction of this compound with a biological target, such as an enzyme or a receptor. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds or electrostatic interactions, that are crucial for the compound's biological activity.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.govresearchgate.net These models are built by correlating a set of calculated molecular descriptors with experimentally measured properties for a series of related compounds. Once a reliable QSPR model is developed, it can be used to predict the properties of new, untested compounds.

For quinolinium derivatives, QSPR models can be developed to predict a wide range of properties, such as solubility, melting point, and chromatographic retention times. The first step in a QSPR study is to calculate a variety of molecular descriptors for a set of quinolinium compounds with known properties. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO-LUMO energies, partial atomic charges from DFT calculations). nih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that best correlates the descriptors with the property of interest. The predictive power of the QSPR model is then validated using an external set of compounds that were not used in the model's development.

For this compound, a QSPR model could predict its properties based on descriptors that quantify the effects of the methoxy and methyl substitutions on the quinolinium core. Such predictive models are highly valuable in the early stages of drug discovery and materials science, as they can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

Table 2: Common Molecular Descriptors Used in QSPR Studies of Quinolone Derivatives

| Descriptor Category | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometric | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity |

Computational Prediction and Validation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound. For this compound, computational prediction of its NMR, IR, and UV-Vis spectra can provide a detailed characterization of its structure and electronic transitions.

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov By comparing the calculated spectrum with the experimental one, a confident assignment of the signals to the specific protons and carbons in the molecule can be made.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds. The predicted IR spectrum can be compared with the experimental spectrum to identify the characteristic functional groups present in this compound, such as the C-O stretching of the methoxy group and the aromatic C-H vibrations.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). core.ac.uk This method calculates the energies of the electronic transitions from the ground state to various excited states. The results can be used to interpret the absorption bands observed in the experimental UV-Vis spectrum, providing insights into the electronic structure and chromophores within the molecule.

The close agreement between computationally predicted and experimentally measured spectroscopic data serves as a strong validation of the computational model used. This, in turn, increases the confidence in the other molecular properties predicted by the same model.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Quinoline (B57606) Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (H2) | 8.9 ppm | 8.8 ppm |

| ¹³C NMR Chemical Shift (C4) | 145.2 ppm | 144.9 ppm |

| IR Vibrational Frequency (C=N stretch) | 1620 cm⁻¹ | 1615 cm⁻¹ |

| UV-Vis Absorption Maximum (λmax) | 315 nm | 313 nm |

Note: The values in this table are representative examples for a quinoline derivative and are intended to illustrate the typical level of agreement between calculated and experimental data.

Advanced Research Applications in Pure Chemical Science and Materials Science

Development as Corrosion Inhibitors in Chemical Systems

The protection of metals from corrosive degradation is a critical challenge in numerous industrial processes. Quaternary quinolinium salts are a class of organic compounds that have been extensively investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netbohrium.comrsc.orgresearchgate.netonepetro.org The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The adsorption mechanism involves the interaction of the π-electrons of the quinoline (B57606) ring and the lone pair electrons of the heteroatoms (nitrogen and oxygen) with the vacant d-orbitals of the iron atoms on the steel surface. The positively charged quaternary nitrogen atom further enhances adsorption onto the negatively charged metal surface (in acidic media).

A particularly noteworthy aspect of 6-Methoxy-1-methylquinolin-1-ium iodide is the presence of the iodide counter-ion, which plays a crucial role in enhancing the protective effect. It has been widely demonstrated that iodide ions exhibit a synergistic effect when combined with organic cationic inhibitors. researchgate.netjmaterenvironsci.commdpi.com The proposed mechanism for this synergism involves the initial adsorption of iodide ions onto the metal surface, which increases the negative charge on the surface and thereby facilitates the electrostatic adsorption of the organic cation (the 6-methoxy-1-methylquinolin-1-ium cation). researchgate.netrsc.orgnih.gov This co-adsorption leads to a more densely packed and stable protective film, offering superior corrosion inhibition compared to the organic cation alone. nih.govresearchgate.net Studies on related quinolinium salts have shown they act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net

| Feature | Role in Corrosion Inhibition |

| Quinolinium Cation | Adsorbs onto the metal surface via π-electrons and heteroatoms. |

| Quaternary Nitrogen (N+) | Promotes strong electrostatic adsorption onto the negatively charged surface. |

| Protective Film | Forms a physical barrier against corrosive species. |

| Iodide Ion (I-) | Initially adsorbs on the metal, increasing surface negative charge. |

| Synergistic Effect | Enhances the adsorption of the quinolinium cation, leading to a more robust protective layer. |

Functionality as Cationic Surfactants and Detergents in Industrial and Laboratory Processes

Quaternary ammonium (B1175870) salts, particularly those with a heterocyclic core like quinoline, are a well-established class of cationic surfactants. nih.govalfa-chemistry.com this compound possesses the archetypal amphiphilic structure required for surfactant activity. The molecule consists of a hydrophilic "head" – the positively charged 6-methoxy-1-methylquinolin-1-ium moiety – and a hydrophobic "tail" – the bicyclic aromatic quinoline ring system.

This structure allows the molecules to align at interfaces, such as air-water or oil-water, reducing surface tension. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), these molecules self-assemble into spherical or cylindrical aggregates called micelles. researchgate.net In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the surrounding aqueous medium.

This micelle-forming capability is the basis for their detergent action. The hydrophobic core of the micelles can encapsulate oils, greases, and other nonpolar substances, effectively solubilizing them in water so they can be washed away. While specific performance data for this compound is not extensively documented in public literature, its structural similarity to known quinolinium and pyridinium-based cationic surfactants suggests it would exhibit comparable properties. nih.gov These properties are valuable in various applications, including as emulsifying agents, phase-transfer catalysts, and components of disinfectant or antistatic formulations. whamine.comnih.gov

Utility in Analytical Chemistry as Qualitative and Quantitative Reagents

The inherent fluorescence of the quinolinium core makes this compound a valuable tool in analytical chemistry, particularly in the development of fluorescent sensors. The fluorescence of this compound is highly sensitive to its local environment and can be quenched by the presence of certain analytes, especially anions. nih.govscispace.comcapes.gov.br This phenomenon, known as collisional quenching, forms the basis for its use as a quantitative reagent.

Research has shown that the 6-methoxy-1-methylquinolinium (B1194616) cation can be incorporated as the fluorogenic (light-emitting) component in more complex sensor molecules designed to bind specific anions. nih.govjst.go.jp When the target anion binds within a cavity of the sensor molecule, it interacts with the quinolinium unit, causing a measurable decrease (quenching) in the fluorescence intensity. The degree of quenching is proportional to the concentration of the anion, allowing for quantitative analysis. The efficiency of quenching has been observed to vary for different anions, with a reported series of Br⁻ >> I⁻ > NCS⁻ >> Cl⁻ > NO₃⁻ > HSO₄⁻ for a sensor incorporating this fluorophore. scispace.comcapes.gov.br

This principle is analogous to the well-established application of a closely related compound, 6-Methoxy-N-ethylquinolinium iodide (MEQ), which is widely used as a fluorescent indicator for intracellular chloride concentration. aatbio.comaatbio.com The fluorescence of MEQ is also quenched by chloride ions through a collisional mechanism, providing a means to measure chloride levels in biological systems. aatbio.com The proven success of the 6-methoxyquinolinium scaffold in these applications underscores its utility in the design of sensitive and selective analytical reagents.

| Property | Analytical Application |

| Inherent Fluorescence | Acts as a signal source (fluorophore). |

| Fluorescence Quenching | Signal is diminished upon interaction with specific anions (analytes). |

| Quantitative Relationship | The degree of quenching correlates with the concentration of the analyte. |

| Selectivity | Quenching efficiency varies for different anions, allowing for selective detection. |

Exploration as Dyes and Photosensitizers for Advanced Materials

The same photophysical properties that make this compound useful in analytical chemistry also make it a candidate for applications as a dye and photosensitizer in materials science. The quinolinium ring system is a chromophore that absorbs light in the ultraviolet and visible regions of the spectrum. Upon absorbing a photon, the molecule is promoted to an electronically excited state. It can then relax back to the ground state by emitting a photon, a process observed as fluorescence.

The fluorescence characteristics, such as the emission wavelength and quantum yield, are key properties for its use as a fluorescent dye. These dyes can be incorporated into polymers or adsorbed onto surfaces to create materials with specific optical properties.

Furthermore, the excited state of the molecule can interact with other nearby molecules before it fluoresces. If the excited molecule transfers its energy or an electron to another molecule, it acts as a photosensitizer. The quenching of its fluorescence by anions, for example, is often due to a photoinduced electron transfer (PET) process. In PET, the excited quinolinium cation acts as an electron acceptor, taking an electron from the quencher (the anion). This process is fundamental to photosensitization and can be harnessed to initiate chemical reactions or generate reactive species for applications in photolithography or the development of light-sensitive materials. The photophysical properties of the parent compound, 6-methoxyquinoline (B18371), have been studied, providing a foundation for understanding the behavior of its quaternized derivatives. researchgate.net

Catalytic Roles in Organic Synthetic Transformations

While specific catalytic applications of this compound are not widely reported, its structure as a quaternary ammonium salt suggests a potential role in certain types of organic reactions. Quaternary ammonium salts are most famously used as phase-transfer catalysts (PTCs). nih.gov

In many organic syntheses, the reactants are soluble in an organic solvent, but the necessary anionic reagent (e.g., hydroxide, cyanide) is only soluble in water. The reaction is therefore extremely slow as the reactants are in separate phases. A PTC, like a quaternary ammonium salt, can overcome this problem. The lipophilic cation (6-methoxy-1-methylquinolin-1-ium) can pair with the reagent anion (e.g., CN⁻) and transport it from the aqueous phase into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate. The PTC cation then returns to the aqueous phase to transport another anion, thus continuing the catalytic cycle. Given its structure, this compound is a plausible candidate for such applications, facilitating reactions between immiscible aqueous and organic phases.

Integration into Polymeric Frameworks and Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound has demonstrated significant utility. thno.orgmdpi.com Its ability to act as a "guest" molecule within larger "host" molecules is a key aspect of this application. nih.gov

A prime example is its use in the construction of a concave fluorescent sensor designed for anion recognition. nih.govscispace.comcapes.gov.br In this architecture, three 6-methoxy-1-methylquinolinium units are chemically attached to a central scaffold, creating a molecular cavity. This pre-organized structure acts as a host that can encapsulate an anion guest. The binding is driven by electrostatic interactions between the positively charged quinolinium units and the negative anion. This formation of a host-guest complex leads to significant changes in the photophysical properties of the system, namely the quenching of fluorescence, which signals the binding event.

This type of molecular recognition and self-assembly is fundamental to the creation of advanced materials. By integrating such host-guest systems into larger polymeric frameworks, it is possible to create "smart" materials that can respond to specific chemical stimuli. For example, a polymer functionalized with host molecules could change its properties (e.g., swell, shrink, or release a payload) upon binding a guest molecule like the 6-methoxy-1-methylquinolinium cation, or a material containing the quinolinium unit could signal the presence of a specific anion.

| Supramolecular Component | Role of 6-Methoxy-1-methylquinolin-1-ium | Example |

| Host Molecule | A larger molecule with a cavity (e.g., Calixarene, Cucurbituril). | Not Applicable |

| Guest Molecule | Acts as the guest, fitting into the host's cavity. | Anion Sensor |

| Host-Guest Interaction | Non-covalent forces (electrostatic, van der Waals) bind the host and guest. | Encapsulation of anions. |

| Resulting Function | Binding event triggers a measurable response, such as a change in fluorescence. | Anion detection. |

Synthesis of Labeled Analogues for Chemical Tracing and Mechanistic Research

In order to study the mechanism of chemical reactions, track the fate of a molecule in a complex system, or quantify its binding to a surface, it is often necessary to use isotopically labeled analogues. The synthesis of a labeled version of this compound can be readily envisioned through standard synthetic organic chemistry techniques.

The compound is prepared by the quaternization of 6-methoxyquinoline with methyl iodide. This is a classic Sₙ2 reaction where the nitrogen atom of the quinoline acts as a nucleophile, attacking the methyl group of methyl iodide and displacing the iodide ion.

To create a labeled analogue, one would simply use an isotopically labeled version of methyl iodide in the synthesis. For example:

Carbon-13 or Carbon-14 Labeling: Using ¹³CH₃I or ¹⁴CH₃I would place a heavy or radioactive carbon isotope on the N-methyl group. This is useful for tracking the molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C) or radiometric techniques (for ¹⁴C).

Deuterium or Tritium Labeling: Using CD₃I or CT₃I would introduce heavy or radioactive hydrogen isotopes. This can be used to study kinetic isotope effects to probe reaction mechanisms or for tracing studies.

The resulting labeled this compound would be chemically identical to the unlabeled version but would carry an isotopic "tag" allowing it to be distinguished and tracked, providing invaluable insights into its interactions and transformations in various chemical and material science applications.

Chemical Design Principles for Enzyme Inhibitors (focus on molecular interaction and binding mechanisms, not biological outcome)

While specific studies detailing the enzyme inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of quinolinium and quinoline derivatives has been a subject of significant investigation in the design of enzyme inhibitors. The chemical architecture of these compounds provides a versatile scaffold for engaging with various enzyme active sites through a range of molecular interactions. The design principles for enzyme inhibitors based on the quinolinium nucleus generally leverage its aromatic and cationic nature, as well as the potential for diverse functionalization.

The core quinolinium ring system, a fused bicyclic aromatic structure, is capable of participating in several non-covalent interactions that are crucial for binding to enzyme targets. These interactions include:

π-π Stacking: The planar aromatic rings of the quinolinium core can engage in π-π stacking interactions with the aromatic side chains of amino acid residues within the enzyme's active site, such as phenylalanine, tyrosine, and tryptophan. This type of interaction is fundamental to the binding of many small molecules to biological macromolecules.

Cation-π Interactions: The permanent positive charge on the quaternary nitrogen atom of the quinolinium ring allows for strong cation-π interactions with electron-rich aromatic amino acid residues. This is a powerful non-covalent interaction that can significantly contribute to the binding affinity of a ligand.

Hydrophobic Interactions: The lipophilic nature of the quinoline ring system facilitates hydrophobic interactions with nonpolar pockets within the enzyme's binding site. These interactions are driven by the entropic gain from the release of ordered water molecules.

Hydrogen Bonding: Although the core quinolinium structure is not a hydrogen bond donor, modifications to the ring system can introduce hydrogen bond donor and acceptor groups. For instance, the methoxy (B1213986) group at the 6-position of this compound can act as a hydrogen bond acceptor.

Investigations into various quinoline-based compounds have revealed their potential to inhibit a diverse range of enzymes. For example, certain quinoline derivatives have been shown to inhibit DNA-acting enzymes. The proposed mechanism for this inhibition often involves the intercalation of the planar quinoline ring between the base pairs of DNA, which in turn disrupts the normal function of enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and topoisomerases. nih.govnih.gov In these instances, the binding is primarily with the enzyme's substrate (DNA) rather than directly with the enzyme's active site.

In the context of antibacterial agents, quinoline derivatives have been found to target enzymes like DNA gyrase and tyrosyl-tRNA synthetase. nih.govresearchgate.net The binding mechanisms in these cases are thought to involve a combination of the interactions mentioned above, tailored to the specific topology and amino acid composition of the enzyme's active site.

A notable example of a quinolinium-based enzyme inhibitor is 5-Amino-1-methylquinolinium, which acts as an inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT). swolverine.com The design of this inhibitor likely relies on its ability to mimic the substrate or a transition state within the NNMT active site, forming specific interactions that lead to the inhibition of the enzyme's catalytic activity.

The following table summarizes the types of enzymes that have been reported to be inhibited by various quinoline derivatives and the proposed molecular interaction mechanisms.

| Enzyme Target Class | Example(s) | Key Molecular Interactions/Binding Mechanisms |

| DNA-acting enzymes | DNA methyltransferases, DNA polymerases, Topoisomerases | π-π stacking (intercalation into DNA), Electrostatic interactions |

| Bacterial enzymes | DNA gyrase, Tyrosyl-tRNA synthetase | Hydrophobic interactions, Hydrogen bonding, π-π stacking |

| Metabolic enzymes | Nicotinamide N-methyltransferase (NNMT) | Shape complementarity, Electrostatic interactions, Hydrogen bonding |

Future Research Directions and Emerging Avenues in 6 Methoxy 1 Methylquinolin 1 Ium Iodide Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of 6-Methoxy-1-methylquinolin-1-ium iodide involves the quaternization of 6-methoxyquinoline (B18371) with methyl iodide, a reliable but often harsh method. Future research is increasingly directed towards greener and more efficient synthetic protocols that align with the principles of sustainable chemistry. unibo.it

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions. nih.govrsc.org For the synthesis of quinolinium salts, microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields. researchgate.netmdpi.commdpi.com The application of MAOS to the synthesis of this compound promises a more energy-efficient process with minimal solvent usage. nih.govresearchgate.net

Solvent-Free and Heterogeneous Catalysis: Eliminating volatile organic solvents is a primary goal of green chemistry. thieme-connect.com Research into solvent-free reaction conditions for the N-methylation of quinolines is a promising avenue. rsc.orgnih.gov The use of solid catalysts, such as zeolites, can facilitate cleaner reactions and easier product purification. rsc.org These approaches offer a fascinating and environmentally benign alternative for synthesizing a broad range of quinoline (B57606) derivatives. rsc.org

Alternative Methylating Agents: While methyl iodide is effective, its toxicity and environmental concerns necessitate the exploration of safer alternatives. Future work will likely focus on employing less hazardous methylating agents, potentially in conjunction with catalytic systems that promote efficient methylation under mild conditions.

The following table summarizes a comparison between traditional and emerging sustainable synthetic methods.

| Feature | Traditional Synthesis | Microwave-Assisted Synthesis | Solvent-Free Synthesis |

| Heating Method | Conventional (e.g., oil bath) | Dielectric Heating | Conventional or Microwave |

| Reaction Time | Hours to Days researchgate.net | Minutes nih.govresearchgate.net | Variable, often reduced |

| Solvent Use | Typically requires organic solvents | Minimal or no solvent researchgate.net | No solvent |

| Energy Efficiency | Lower | Higher nih.gov | Generally higher |

| Yields | Variable | Often higher nih.gov | Generally good |

| Purification | Often requires extensive purification | Simpler workup researchgate.net | Simplified purification rsc.org |

Advancement of In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The advancement of in situ spectroscopic techniques allows for real-time monitoring of the formation of this compound, providing valuable insights that are unattainable through traditional offline analysis.

Future research in this area will likely focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are powerful tools for structural elucidation and can be adapted for reaction monitoring. researchgate.netnih.gov Recent advances in flow chemistry coupled with in-line NMR analysis enable continuous tracking of reactant consumption and product formation. magritek.com This approach can provide precise kinetic data for the N-methylation of 6-methoxyquinoline.

Other Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be employed for in situ reaction analysis, offering complementary information about changes in functional groups and molecular vibrations as the reaction progresses.

The ability to monitor reactions in real-time will facilitate rapid optimization of parameters such as temperature, catalyst loading, and reactant ratios, leading to more efficient and controlled syntheses.

Deeper Understanding of Complex Reaction Mechanisms and Intermolecular Interactions

A fundamental understanding of reaction pathways and the non-covalent forces that govern the solid-state structure of this compound is essential for predicting its behavior and designing new materials.

Mechanistic Elucidation: While the N-methylation of heterocycles is a well-known reaction, detailed mechanistic studies employing both experimental and computational methods can reveal subtle aspects of the reaction pathway. nih.govresearchgate.net For instance, investigating the transition state of the SN2 reaction between 6-methoxyquinoline and methyl iodide can provide insights into substituent effects and solvent influences.

Intermolecular Interactions in the Solid State: The crystal structure of this compound is stabilized by a network of intermolecular interactions, including ion-pairing, π-π stacking, and C–H···π interactions. researchgate.netresearchgate.net Understanding these interactions is critical for crystal engineering, which aims to control the physical properties of the solid material. rsc.orgresearchgate.net Advanced crystallographic and computational techniques can be used to visualize and quantify these interactions, shedding light on the architecture of molecular crystals. rsc.orgnih.govmdpi.com

The table below outlines key intermolecular interactions that are likely to be important in the crystal structure of this compound.

| Interaction Type | Description | Potential Significance |

| Ion-Pairing | Electrostatic attraction between the quinolinium cation and the iodide anion. | Primary force driving crystal lattice formation. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of the quinolinium cations. | Influences crystal packing and electronic properties. researchgate.net |

| C–H···π Interactions | Weak hydrogen bonds between C-H groups and the π-system of the quinoline ring. | Contributes to the stability and specific arrangement of molecules in the crystal. researchgate.net |

| C–H···O/I Interactions | Hydrogen bonding involving the methoxy (B1213986) group oxygen or the iodide anion as acceptors. | Further stabilizes the crystal lattice. nih.gov |

Expansion into Novel Chemical and Material Science Applications

While quinolinium salts have established uses, future research aims to expand their application into new domains of chemical and material science, leveraging the specific properties of the 6-methoxy substituted scaffold.

Anticancer and Antibacterial Agents: Quinoline and quinolinium iodide derivatives have shown promise as potential anticancer and antibacterial agents. nih.gov Future studies could focus on evaluating the biological activity of this compound and its derivatives against various cancer cell lines and bacterial strains. nih.gov

Organic Electronics: The quinoline core is a component in materials used for organic light-emitting diodes (OLEDs). The electronic properties of this compound could be explored for applications in organic electronics, such as in charge-transport layers or as components of ionic liquids for electronic devices.

Fluorescent Probes: Quinoline derivatives are known for their fluorescent properties and are used as selective fluorophores. nih.gov The specific photophysical characteristics of this compound could be investigated for its potential use in developing fluorescent probes for sensing and imaging applications.

Synergistic Integration of Experimental and Computational Methodologies for Rational Design

The combination of experimental synthesis and computational modeling represents a powerful strategy for the rational design of new molecules with tailored properties. openmedicinalchemistryjournal.comethz.chgoogle.com This synergistic approach is poised to accelerate the discovery and development of novel applications for this compound and its derivatives.

Future directions in this area include:

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of quinolinium salts before they are synthesized. nih.govrsc.orgnih.gov This allows for the in silico screening of potential candidates for specific applications.

Structure-Property Relationships: By combining experimental data with computational analysis, researchers can establish robust structure-property relationships. nih.gov This knowledge is crucial for designing new derivatives of this compound with enhanced performance for targeted applications, such as improved biological activity or optimized electronic properties.

This integrated approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will be instrumental in unlocking the next generation of materials and applications based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-1-methylquinolin-1-ium iodide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via quaternization of 6-methoxyquinoline with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification involves recrystallization from ethanol/water mixtures to remove unreacted starting materials. Monitoring reaction completion via TLC (silica gel, ethyl acetate/hexane) and optimizing stoichiometric ratios (1.2–1.5 equivalents of methyl iodide) can enhance purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm methoxy and methyl group positions (e.g., δ ~4.0 ppm for OCH, δ ~4.5 ppm for N-CH) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z ~318.0 for [CHNO]I) and fragments from thermal dealkylation .

- UV-Vis : Absorption maxima in methanol (~350–400 nm) indicate π→π* transitions, useful for comparing with conjugated dye analogs .

Q. How can X-ray crystallography using SHELXL validate the crystal structure?

- Methodological Answer : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation) can be processed via SHELXL for refinement. Key steps include:

- Assigning space groups (e.g., monoclinic P2/c) using SHELXT .

- Validating H-bonding networks and iodide counterion placement with PLATON .

- Reporting R1 < 5% and wR2 < 12% for high-confidence models .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d) level (Gaussian 16) to simulate NMR/UV-Vis spectra. Compare with experimental data to identify conformational or solvation effects .

- Error Analysis : Quantify solvent polarity impacts using COSMO-RS or re-measure spectra in controlled solvents (e.g., DMSO vs. methanol) .

Q. What computational approaches predict electronic properties relevant to photochemical applications?

- Methodological Answer :

- TD-DFT : Calculate excited-state transitions (e.g., CAM-B3LYP/def2-TZVP) to correlate with UV-Vis absorption. Analyze frontier orbitals (HOMO-LUMO gaps) for charge-transfer behavior .

- Molecular Dynamics : Simulate solvation effects on aggregation-induced emission (AIE) using GROMACS .

Q. How to analyze thermal degradation pathways using mass spectrometry?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with EI-MS (70 eV). Monitor fragments like m/z 159 (6-methoxyquinoline) and m/z 127 (demethylated quinoline) to propose cleavage mechanisms (e.g., retro-Menschutkin reaction) .

Q. What strategies compare the efficiency of alternative synthetic routes (e.g., microwave vs. conventional heating)?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design (e.g., temperature, solvent, catalyst) to optimize yield/purity. Analyze via ANOVA .

- Green Metrics : Compare E-factors and atom economy for routes using methyl iodide vs. dimethyl sulfate .

Q. How to address contradictions in crystallographic data, such as anomalous thermal parameters?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.